molecular formula C19H14 B2911838 2-Methyltetracene CAS No. 74845-45-7

2-Methyltetracene

Cat. No.: B2911838
CAS No.: 74845-45-7
M. Wt: 242.321
InChI Key: NYYNAVMKBFRKHB-UHFFFAOYSA-N
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Description

2-Methyltetracene is a methyl-substituted derivative of tetracene, a linear acene composed of four fused benzene rings. As a member of the higher acene family, it features an extended, rigid, and planar π-conjugated system that is highly desirable for developing advanced organic electronic materials . This structure facilitates enhanced π-orbital overlap and efficient charge transport, making it a promising candidate for application in organic field-effect transistors (OFETs) and as a material capable of exhibiting singlet fission, a process that could significantly boost the power conversion efficiency of organic photovoltaic (OPV) cells . The compound serves as a valuable building block in fundamental research, particularly in exploring the synthesis and properties of novel acene derivatives . Furthermore, acenes like tetracene are increasingly used in molecule-2D material heterostructures, where their integration with materials such as transition metal dichalcogenides (TMDs) can lead to unique hybrid states and emergent electronic or optical phenomena . Researchers utilize 2-Methyltetracene to investigate charge carrier dynamics, magnetic properties in zigzag-edged carbon systems, and the bottom-up synthesis of more complex nanostructures . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyltetracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-7-16-11-18-9-14-4-2-3-5-15(14)10-19(18)12-17(16)8-13/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYNAVMKBFRKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltetracene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the proper formation of the fused ring structure.

Industrial Production Methods: Industrial production of 2-Methyltetracene may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyltetracene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones or other oxygenated derivatives.

    Reduction: This reaction involves the addition of hydrogen atoms, typically leading to the formation of reduced aromatic systems.

    Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and alkyl halides under Friedel-Crafts conditions.

Major Products:

    Oxidation: Formation of quinones and other oxygenated derivatives.

    Reduction: Formation of reduced aromatic systems.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Methyltetracene has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Methyltetracene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, affecting its structure and function. Additionally, it may interact with enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds: Naphthalene and 1-Methylnaphthalene

Structural and Physicochemical Properties

The structural differences among naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene significantly influence their chemical behavior and toxicity (Table 1).

Table 1: Structural and Physicochemical Comparison

Property Naphthalene 1-Methylnaphthalene 2-Methylnaphthalene
Molecular Formula C₁₀H₈ C₁₁H₁₀ C₁₁H₁₀
CAS No. 91-20-3 90-12-0 91-57-6
Molecular Weight (g/mol) 128.17 142.20 142.20
Boiling Point (°C) 218 244–245 241–242
Melting Point (°C) 80.2 −30 34–35
Vapor Pressure (mmHg) 0.08 at 25°C 0.03 at 25°C 0.02 at 25°C
Water Solubility (mg/L) 31.7 at 25°C 24.5 at 25°C 25.3 at 25°C

Sources: ATSDR (2024) ; CAMEO Chemicals (2024)

The methyl group in 2-methylnaphthalene slightly reduces its volatility compared to naphthalene, while 1-methylnaphthalene exhibits a higher boiling point due to steric effects influencing molecular packing .

Toxicological Profiles

ATSDR’s 2024 report provides a detailed comparison of health effects across these compounds:

Acute Toxicity:
  • Naphthalene : Causes hemolytic anemia, methemoglobinemia, and cataracts in rodents. Human exposure leads to respiratory irritation and hemolysis .
  • 1-Methylnaphthalene : Demonstrates lower acute toxicity than naphthalene but induces pulmonary edema in animal studies .
Carcinogenicity:
  • Naphthalene is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), while 1- and 2-methylnaphthalene lack sufficient evidence for classification .
Metabolic Pathways:
  • Naphthalene is metabolized to 1,2-naphthoquinone, a reactive intermediate linked to DNA damage.
  • 2-Methylnaphthalene undergoes hydroxylation at the methyl group, forming 2-hydroxymethylnaphthalene, which is less genotoxic than naphthalene metabolites .

Environmental Fate and Regulatory Status

Environmental Persistence :

  • Naphthalene degrades faster in air (half-life: 3–20 hours) due to photolysis, whereas methylnaphthalenes persist longer (half-life: 1–10 days) .
  • 2-Methylnaphthalene has higher soil adsorption coefficients (Koc = 1,200–1,800) than naphthalene (Koc = 300–700), increasing its retention in sediments .

Regulatory Status :

  • Naphthalene is listed under the U.S. Clean Air Act as a hazardous air pollutant. Neither 1- nor 2-methylnaphthalene is currently regulated under major U.S. environmental statutes .

Biological Activity

2-Methyltetracene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides an in-depth review of the biological activity of 2-Methyltetracene, including its mechanisms of action, interactions with biomolecules, and implications for drug development.

Chemical Structure and Properties

2-Methyltetracene is characterized by its four fused aromatic rings with a methyl group at the second position. This structural modification influences its chemical reactivity and biological interactions compared to other PAHs like tetracene and anthracene.

CompoundStructure TypeNumber of RingsUnique Features
2-MethyltetracenePolycyclic Aromatic4Methyl group at C-2
TetracenePolycyclic Aromatic4No substituents
AnthracenePolycyclic Aromatic3No substituents

Mechanisms of Biological Activity

The biological activity of 2-Methyltetracene is primarily attributed to its ability to intercalate into DNA and interact with various biomolecules. The following mechanisms have been identified:

  • DNA Intercalation : 2-Methyltetracene can insert itself between DNA base pairs, potentially leading to mutagenic effects or disruption of replication processes.
  • Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, which could affect cellular functions and contribute to its anticancer properties.
  • Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, which may induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.

Anticancer Properties

Research indicates that 2-Methyltetracene exhibits significant anticancer activity against various human cancer cell lines. A study evaluated its cytotoxic effects on HepG2 (liver cancer) cells, showing a dose-dependent response where higher concentrations led to increased cell death .

Antimicrobial Activity

In addition to its anticancer properties, 2-Methyltetracene has been investigated for antimicrobial effects. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is required to elucidate the specific mechanisms involved.

Case Studies

Several case studies have explored the applications of 2-Methyltetracene in drug development and environmental remediation:

  • Drug Development : A case study highlighted the potential of 2-Methyltetracene derivatives in developing new chemotherapeutic agents that target resistant cancer cell lines. The derivatives showed enhanced efficacy compared to standard treatments .
  • Environmental Impact : Another study focused on the environmental persistence of PAHs, including 2-Methyltetracene, emphasizing the need for understanding their degradation pathways and potential ecological risks associated with their accumulation in the environment .

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